

Validating the Structure of 4-Hydroxyacetophenone Oxime: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of **4-Hydroxyacetophenone oxime** utilizing ¹H-NMR and ¹³C-NMR spectroscopy. We present experimental data for **4-Hydroxyacetophenone oxime** alongside its precursor, 4-Hydroxyacetophenone, and related analogues, Acetophenone oxime and 4-Methoxyacetophenone oxime, to offer a comprehensive reference for structural verification.

Comparative Analysis of ¹H-NMR and ¹³C-NMR Data

The structural elucidation of **4-Hydroxyacetophenone oxime** is achieved by comparing its experimental NMR spectra with the spectra of its parent ketone and structurally similar oximes. The following tables summarize the key chemical shifts, providing a clear benchmark for validation.

Table 1: ¹H-NMR Chemical Shift Data (ppm)



Compoun d Name	Aromatic Protons (ortho to C=NOH/C =O)	Aromatic Protons (meta to C=NOH/C =O)	-OH (Phenolic)	-NOH (Oxime)	-CH₃ (Acetyl/I mino)	-ОСН₃
4- Hydroxyac etophenon e oxime	~7.50 (d)	~6.80 (d)	~9.70 (s)	~10.50 (s)	~2.20 (s)	-
4- Hydroxyac etophenon e	7.91 (d)	6.92 (d)	9.95 (s)	-	2.52 (s)	-
Acetophen one oxime	7.65 (d)	7.35 (m)	-	11.24 (s)	2.15 (s)	-
4- Methoxyac etophenon e oxime	7.55 (d)	6.90 (d)	-	~10.40 (s)	~2.18 (s)	3.78 (s)

Table 2: 13C-NMR Chemical Shift Data (ppm)



Compo und Name	C=NOH / C=O	C-OH / C-OCH₃	C (ipso to C=NOH/ C=O)	C (ortho)	C (meta)	-СН₃	-ОСН₃
4- Hydroxya cetophen one oxime	~155.0	~157.0	~128.0	~127.5	~115.5	~12.0	-
4- Hydroxya cetophen one	196.9	161.8	130.3	131.9	115.4	26.3	-
Acetophe none oxime	~156.0	-	~137.0	~126.0	~128.5	~12.5	-
4- Methoxy acetophe none oxime	~154.5	~159.0	~129.0	~127.0	~114.0	~12.2	~55.0

Experimental Protocols Synthesis of 4-Hydroxyacetophenone Oxime

A solution of 4-hydroxyacetophenone (1 equivalent) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents). The mixture is refluxed for 1-2 hours and monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water. The crude product is filtered, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure **4-hydroxyacetophenone oxime**.

NMR Spectroscopic Analysis



Sample Preparation: Approximately 10-20 mg of the analyte (**4-Hydroxyacetophenone oxime**, its precursor, or analogues) was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H-NMR Spectroscopy: The ¹H-NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

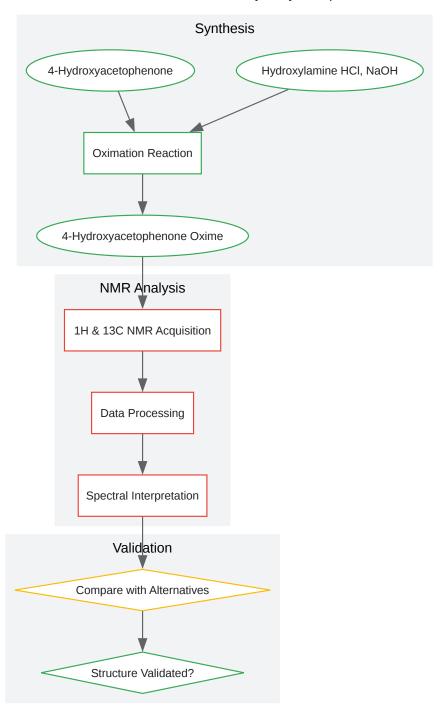
¹³C-NMR Spectroscopy: The ¹³C-NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling was applied to simplify the spectra.

Structure Validation Workflow

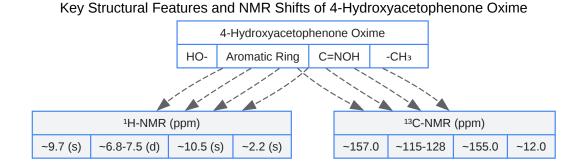
The following diagram illustrates the logical workflow for the structural validation of **4- Hydroxyacetophenone oxime** using NMR spectroscopy.



Workflow for Structural Validation of 4-Hydroxyacetophenone Oxime







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